1-(1-methyl-1H-indol-3-yl)-2-phenylethanone
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Overview
Description
1-(1-methyl-1H-indol-3-yl)-2-phenylethanone is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole ring substituted with a methyl group at the nitrogen atom and a phenyl group attached to the ethanone moiety.
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been known to interact with various targets, including tubulin , and have shown antimicrobial and antitubercular activities .
Mode of Action
For instance, some indole derivatives have been found to inhibit tubulin polymerization , which disrupts the formation of microtubules, essential components of the cell’s cytoskeleton. This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells like cancer cells .
Biochemical Pathways
For example, the inhibition of tubulin polymerization affects the cell cycle and apoptosis pathways .
Pharmacokinetics
These properties are influenced by factors such as the compound’s chemical structure, solubility, stability, and interactions with various enzymes and transporters in the body .
Result of Action
Based on the known effects of similar indole derivatives, it can be inferred that this compound may have antimicrobial and antitubercular activities . Additionally, if this compound inhibits tubulin polymerization like some indole derivatives, it could lead to cell cycle arrest and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-indol-3-yl)-2-phenylethanone can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring .
Another approach involves the N-alkylation of indole derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or N-alkylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-indol-3-yl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Scientific Research Applications
1-(1-methyl-1H-indol-3-yl)-2-phenylethanone has significant applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1-(1H-indol-3-yl)-2-phenylethanone: Lacks the methyl group at the nitrogen atom, which may affect its biological activity and chemical reactivity.
1-(1-methyl-1H-indol-3-yl)-2-(4-methoxyphenyl)ethanone: Contains a methoxy group on the phenyl ring, potentially altering its pharmacological properties.
Uniqueness
1-(1-methyl-1H-indol-3-yl)-2-phenylethanone is unique due to its specific substitution pattern, which influences its chemical behavior and biological activity.
Properties
IUPAC Name |
1-(1-methylindol-3-yl)-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-18-12-15(14-9-5-6-10-16(14)18)17(19)11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAICKMEZCUWNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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